molecular formula C24H31FO6 B602564 (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one CAS No. 352431-33-5

(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Cat. No.: B602564
CAS No.: 352431-33-5
M. Wt: 440.5 g/mol
InChI Key: YNDXUCZADRHECN-NHJNHIJVSA-N
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Description

The compound (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a complex organic molecule characterized by its unique structure and stereochemistry

Biochemical Analysis

Biochemical Properties

Triamcinolone Acetonide-D6 interacts with various enzymes and proteins in the body. It is primarily bound to corticosteroid-binding globulin or serum albumin . The major metabolite of Triamcinolone Acetonide-D6 is 6-beta-hydroxy-triamcinolone . The unique nature of Triamcinolone Acetonide-D6 may be due to different receptor binding, solubility differences, an extended absorption time, and a low renal clearance rate .

Cellular Effects

Triamcinolone Acetonide-D6 has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of Mesenchymal Stem Cells (MSCs) . It also modulates the inflammatory response of MSCs . In addition, it has been observed to have a long-term effect on dermatologic disease .

Molecular Mechanism

The molecular mechanism of action of Triamcinolone Acetonide-D6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to exert its effects at the molecular level, primarily through its interaction with glucocorticoid receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triamcinolone Acetonide-D6 change over time. It has been observed that the drug can sustain for more than 45 days . It also possesses higher anti-inflammatory effects compared to Triamcinolone Acetonide alone after pathological examination .

Dosage Effects in Animal Models

The effects of Triamcinolone Acetonide-D6 vary with different dosages in animal models. For instance, intracameral injection of Triamcinolone Acetonide-D6 in dogs after phacoemulsification achieved a favorable effect on controlling transient ocular hypertension and corneal edema . It should be used with consideration bearing the patient’s outcome in mind, with the intention to optimize joint recovery and homeostasis .

Metabolic Pathways

Triamcinolone Acetonide-D6 is involved in various metabolic pathways. The major metabolite of Triamcinolone Acetonide-D6 is 6-beta-hydroxy-triamcinolone . It is also known to interact with various enzymes and cofactors .

Transport and Distribution

Triamcinolone Acetonide-D6 is transported and distributed within cells and tissues. It has been observed that from 10% to 15% of the inhaled drug dose was deposited in target airway regions in a distally decreasing pattern .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:

    Formation of the core structure: This step involves the construction of the pentacyclic framework through a series of cyclization reactions.

    Introduction of functional groups: Functional groups such as the fluoro, hydroxy, and hydroxyacetyl groups are introduced using specific reagents and catalysts.

    Deuterium labeling: The incorporation of trideuteriomethyl groups is achieved through deuterium exchange reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Properties

CAS No.

352431-33-5

Molecular Formula

C24H31FO6

Molecular Weight

440.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3

InChI Key

YNDXUCZADRHECN-NHJNHIJVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C([2H])([2H])[2H]

SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Purity

97.8%

Related CAS

76-25-5 (unlabelled)

Synonyms

11b,21-Dihydroxy-9a-fluoro-16,17-[[1-(methyl-d3)ethylidene-2,2,2-d3]bis(oxy)]-pregna-4,6-diene-3,20-dione

tag

Triamcinolone Acetonide

Origin of Product

United States

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